molecular formula C11H18O3 B2603904 Tert-butyl 2-pent-4-ynoxyacetate CAS No. 2167916-72-3

Tert-butyl 2-pent-4-ynoxyacetate

Cat. No. B2603904
M. Wt: 198.262
InChI Key: PCEFBBCNZGRLID-UHFFFAOYSA-N
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Description

“Tert-butyl 2-pent-4-ynoxyacetate” likely refers to a compound that contains a tert-butyl group, a pent-4-ynoxy group, and an acetate group. Tert-butyl is a common substituent in organic chemistry, known for its bulky nature. The pent-4-ynoxy group suggests the presence of a five-carbon chain with a triple bond at the 4-position and an ether linkage. The acetate group is a common ester group in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-pent-4-ynoxyacetate” would depend on its exact structure. Properties like boiling point, melting point, solubility, and reactivity could be predicted based on its structural features .

Scientific Research Applications

Degradation Pathways and Environmental Applications

Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been studied for their degradation pathways in environmental applications. For instance, the UV/H2O2 process has been applied to degrade MTBE in aqueous solutions, resulting in various byproducts. This study highlights the potential of advanced oxidation processes for treating water contaminated with tert-butyl compounds, suggesting a possible environmental application for similar compounds (Stefan, Mack, & Bolton, 2000).

Synthetic Chemistry and Catalysis

Tert-butyl compounds are widely utilized in synthetic chemistry for their steric effects and as protective groups. For example, tert-butyl groups enhance the enantioselectivity of salen titanium complexes used in asymmetric synthesis, demonstrating their importance in producing chiral pharmaceutical ingredients (Imamoto et al., 2012). Similarly, the synthesis of substituted furans catalyzed by trifluoroacetic acid involves alkylation of tert-butyl acetoacetate, indicating the role of tert-butyl compounds in facilitating organic transformations (Stauffer & Neier, 2000).

Material Science and Engineering

In material science, the engineering of pathways in microorganisms for the production of terpenoids demonstrates the utility of tert-butyl groups in biosynthetic applications. Engineering the mevalonate pathway in Escherichia coli for terpenoid production involves the manipulation of precursor compounds that may share structural similarities with tert-butyl compounds, showcasing the intersection of biology and chemistry in material science (Martin et al., 2003).

Future Directions

The future directions for research on “Tert-butyl 2-pent-4-ynoxyacetate” would depend on its potential applications. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

tert-butyl 2-pent-4-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-7-8-13-9-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEFBBCNZGRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-pent-4-ynoxyacetate

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